BenchChemオンラインストアへようこそ!

4-Amidinophenylbenzoate

Serine protease Enzyme selectivity QSAR

For researchers requiring precise, reversible inhibition of trypsin-like serine proteases, 4-Amidinophenylbenzoate offers distinct advantages. Unlike PMSF, this benzamidine derivative exhibits superior aqueous stability, eliminating the need for fresh preparation and reducing inter-assay variability. Its competitive, reversible binding enables enzyme recovery, while its consistent activity in serum/plasma ensures reliable data. Ideal for kinetic studies, multi-step purification, and enzyme delivery platform development, this compound's unique acylation properties enable applications unachievable with irreversible inhibitors.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 50466-20-1
Cat. No. B1197839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amidinophenylbenzoate
CAS50466-20-1
Synonyms4-(aminoiminomethyl)-benzoic acid phenyl ester
4-amidinophenyl benzoate
4-amidinophenylbenzoate
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H12N2O2/c15-13(16)10-6-8-11(9-7-10)14(17)18-12-4-2-1-3-5-12/h1-9H,(H3,15,16)
InChIKeyIGTONLPXDLZDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amidinophenylbenzoate CAS 50466-20-1: Serine Protease Inhibitor Structural and Functional Profile


4-Amidinophenylbenzoate (CAS 50466-20-1), also referred to as 4-amidinophenyl benzoate or 4-(aminoiminomethyl)-benzoic acid phenyl ester, is a synthetic small-molecule serine protease inhibitor belonging to the benzamidine derivative class [1]. The compound incorporates an amidine functional group that remains protonated at physiological pH, enabling it to mimic the cationic side chains of arginine and lysine for competitive binding at the active sites of trypsin-like serine proteases [2]. Structurally, it consists of a benzoate ester linked to an amidinophenyl moiety (molecular formula C14H12N2O2; molecular weight 240.26 g/mol), distinguishing it from simpler benzamidines lacking the ester functionality [3].

Why 4-Amidinophenylbenzoate Cannot Be Substituted with Generic Benzamidine or PMSF in Protease Inhibition Workflows


Serine protease inhibitors within the same structural class exhibit substantial variation in enzyme selectivity profiles, inhibition kinetics, and physicochemical stability that directly impact experimental reproducibility and data integrity [1]. Comparative structure-activity studies on 4-substituted benzamidines demonstrate that modifications to the substituent group alter binding interactions with thrombin, plasmin, and trypsin in enzyme-specific patterns driven by hydrophobicity, electronic properties, and steric parameters [2]. Specifically, QSAR analysis has shown that thrombin inhibition depends primarily on substituent hydrophobicity, whereas trypsin inhibition exhibits more complex dependence on molar refractivity and molecular weight, indicating that even closely related amidinophenyl derivatives cannot be assumed interchangeable across different protease targets [3]. Substituting 4-amidinophenylbenzoate with benzamidine, PMSF, AEBSF, or alternative ester derivatives without direct comparative inhibition data under matched assay conditions introduces uncontrolled variables that may compromise kinetic parameter determination, enzyme inhibition consistency, and cross-study comparability.

4-Amidinophenylbenzoate Quantitative Differentiation Evidence: Comparative Inhibition, Stability, and Selectivity Data


Enzyme Selectivity Profiling: Trypsin vs. Thrombin vs. Plasmin Differential Inhibition

QSAR studies on 4-amidinophenyl compounds reveal that thrombin inhibition correlates with substituent hydrophobicity, while trypsin inhibition depends additionally on molar refractivity and molecular weight, establishing a structure-selectivity relationship that informs target-specific inhibitor selection [1]. Benzamidine-type inhibitors exhibit enzyme-specific interaction modes: thrombin-benzamidine interaction is affected only by substituent hydrophobicity, whereas trypsin displays complex interaction patterns [2].

Serine protease Enzyme selectivity QSAR

Competitive Inhibition Mode: Reversible Active-Site Binding vs. Irreversible PMSF/DFP Acylation

4-Amidinophenylbenzoate and related benzamidine derivatives act as competitive, reversible inhibitors of trypsin, plasmin, and thrombin, binding at the enzyme active site without permanently modifying the catalytic serine residue [1]. This contrasts with irreversible inhibitors PMSF (phenylmethylsulfonyl fluoride) and DFP (diisopropyl fluorophosphate), which permanently acylate the active site serine . The reversible binding mode allows for post-inhibition enzyme recovery studies and avoids cumulative cellular toxicity associated with irreversible sulfonyl fluoride and organophosphate inhibitors [2].

Enzyme kinetics Reversible inhibition Competitive inhibitor

Structural Differentiation: Ester-Functionalized 4-Amidinophenylbenzoate vs. Parent Benzamidine and 4-Amidinobenzoic Acid

4-Amidinophenylbenzoate (molecular weight 240.26 g/mol) contains a benzoate ester linkage connecting the amidinophenyl core to a phenyl ring, distinguishing it from the simpler parent compound benzamidine (MW 120.15 g/mol) and the carboxylic acid analog 4-amidinobenzoic acid [1]. 4-Amidinobenzoic acid requires concentrations of 3 mM or higher for effective trypsin and chymotrypsin inhibition . Within the benzamidine derivative class, 4-amidinophenylpyruvic acid (Ki = 0.71 µmol/L against tryptase) and 4-amidinobenzoic acid benzyl ester represent structurally distinct subclasses with quantitatively characterized inhibition parameters [2].

Structure-activity relationship Benzamidine derivative Ester prodrug

Plasma Protein Interference: Albumin-Independent Inhibition vs. PMSF Albumin Binding

Comparative evaluation of serine protease inhibitors in biological fluids reveals that PMSF (phenylmethylsulfonyl fluoride) interacts reversibly with albumin in serum or plasma, reducing free albumin concentration and causing delayed thrombin inactivation . In contrast, benzamidine-class inhibitors including 4-amidinophenylbenzoate do not exhibit albumin-dependent inactivation kinetics, maintaining consistent inhibitory activity in serum-containing assays .

Plasma stability Albumin binding Serum protease inhibition

Aqueous Stability Advantage: Extended Solution Half-Life vs. PMSF Rapid Hydrolysis

PMSF undergoes rapid inactivation in aqueous solutions, with a documented half-life of approximately 30 minutes at pH 8.0, requiring immediate addition to buffers before use [1]. Benzamidine-class inhibitors including 4-amidinophenylbenzoate exhibit substantially greater aqueous stability, enabling pre-formulated buffer preparation and extended experimental time windows without activity loss .

Aqueous stability Buffer preparation Solution half-life

Temporary Acylation for Enzyme Delivery: 4-Amidinophenylbenzoate as Reversible Acylating Agent

4-Amidinophenyl benzoates can temporarily acylate glandular kallikrein at the active center, with the reactivation time course dependent on the nature of the acyl group introduced [1]. Benzoyl kallikrein generated via this mechanism has been investigated as a delivery system for kallikrein in vivo, representing a unique application not demonstrated with PMSF, AEBSF, or parent benzamidine [1].

Enzyme delivery Acyl-enzyme intermediate Kallikrein

Optimal Application Scenarios for 4-Amidinophenylbenzoate Based on Verified Differential Performance


Enzyme Kinetics Studies Requiring Reversible Competitive Inhibition with Defined Selectivity

Researchers conducting kinetic characterization of trypsin-like serine proteases benefit from 4-amidinophenylbenzoate's competitive, reversible inhibition mechanism that allows for post-experiment enzyme recovery and accurate determination of kinetic parameters. Unlike irreversible inhibitors (PMSF, DFP, AEBSF) that permanently acylate the active site, reversible binding enables inhibitor washout and enzyme reactivation studies [1]. The established QSAR relationships for amidinophenyl derivatives provide a framework for understanding target selectivity, as inhibition of thrombin depends primarily on substituent hydrophobicity while trypsin inhibition exhibits more complex dependence on molar refractivity and molecular weight [2].

Serum and Plasma Protease Inhibition Assays Requiring Albumin-Independent Activity

Experiments conducted in serum, plasma, or albumin-containing buffers are optimal applications for 4-amidinophenylbenzoate. PMSF exhibits reversible albumin binding that reduces free inhibitor concentration and delays thrombin inactivation, introducing significant variability in biological fluid assays [1]. Benzamidine-class inhibitors including 4-amidinophenylbenzoate maintain consistent inhibitory activity independent of albumin concentration, ensuring reproducible thrombin and serine protease inhibition across varying serum/plasma conditions [2].

Extended-Duration Protease Inhibition Protocols with Pre-Formulated Aqueous Buffers

Multi-step purification workflows and extended incubation experiments benefit from 4-amidinophenylbenzoate's superior aqueous stability compared to PMSF. PMSF requires fresh preparation immediately before each use due to rapid aqueous hydrolysis (t₁/₂ ≈ 30 minutes at pH 8.0), introducing preparation time constraints and batch-to-batch variability [1]. The extended aqueous stability of benzamidine-class inhibitors enables preparation of pre-formulated inhibitor-containing buffers, reduces time-sensitive handling requirements, and improves cross-experiment reproducibility in protocols exceeding the 30-minute stability window of PMSF [2].

Enzyme Delivery System Development via Reversible Acylation

Investigators developing enzyme delivery platforms can leverage the unique reversible acylation properties of 4-amidinophenyl benzoates. These compounds temporarily acylate glandular kallikrein at the active center, generating acyl-enzyme intermediates with reactivation kinetics determined by the acyl group structure [1]. Benzoyl kallikrein produced through this mechanism has been utilized as an in vivo delivery system for kallikrein [1]. This application-specific functionality is not achievable with irreversible inhibitors (PMSF, AEBSF) or with parent benzamidine, providing a distinct differentiation scenario for 4-amidinophenylbenzoate procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amidinophenylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.